2-Amino-4-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

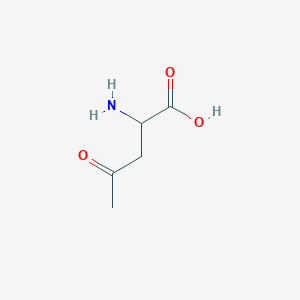

2-Amino-4-oxopentanoic acid: is an organic compound with the molecular formula C5H9NO3 . It belongs to the class of alpha amino acids , where the amino group is attached to the carbon atom adjacent to the carboxylate group (alpha carbon). This compound plays essential roles in various biological processes and has scientific applications in several fields .

Preparation Methods

Synthetic Routes::

Strecker Synthesis: This method involves the reaction of an aldehyde (usually valeraldehyde) with ammonia and hydrogen cyanide (HCN). The resulting imine undergoes hydrolysis to yield 2-amino-4-oxopentanoic acid.

Enzymatic Routes: Enzymes such as aminotransferases or transaminases can catalyze the conversion of suitable precursors to the desired compound.

Industrial Production:: While not commonly produced industrially, research and development efforts focus on optimizing enzymatic or microbial processes for large-scale production.

Chemical Reactions Analysis

Reactions::

Oxidation: 2-Amino-4-oxopentanoic acid can undergo oxidation reactions, leading to the formation of various derivatives.

Reduction: Reduction of the keto group yields the corresponding alcohol.

Substitution: Substitution reactions can occur at the amino group or the carboxylate group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

Reduction: Reducing agents such as sodium borohydride (NaBH) or catalytic hydrogenation.

Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions, but common derivatives include amino acids, amides, and esters.

Scientific Research Applications

Chemistry::

Building Block: Used in peptide synthesis and as a precursor for other compounds.

Chiral Synthesis: Its chiral nature makes it valuable for asymmetric synthesis.

Heme Biosynthesis: 2-Amino-4-oxopentanoic acid plays a rate-limiting role in heme biosynthesis.

Amino Acid Metabolism: It contributes to the pool of non-protein amino acids.

Pharmaceuticals: As a starting material for drug synthesis.

Food Additives: Used in flavor enhancers and nutritional supplements.

Mechanism of Action

The exact mechanism by which 2-Amino-4-oxopentanoic acid exerts its effects varies depending on its specific role. For instance, in heme biosynthesis, it participates in enzyme-catalyzed reactions that lead to the formation of heme, a critical component of hemoglobin and myoglobin.

Comparison with Similar Compounds

While 2-Amino-4-oxopentanoic acid is unique due to its specific structure and functional groups, similar compounds include other alpha amino acids like valine, leucine, and isoleucine.

Biological Activity

2-Amino-4-oxopentanoic acid, also known as R 2 amino 4 oxopentanoic acid or L glutamic acid, is a chiral amino acid that plays a crucial role in various biochemical processes. It is an important intermediate in protein synthesis and is involved in nitrogen metabolism. This compound is particularly significant in the central nervous system, where it functions as a neurotransmitter.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS No. | 772325-69-6 |

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | (2R)-2-amino-4-oxopentanoic acid |

| InChI Key | QUCHWTCTBHQQDU-SCSAIBSYSA-N |

Neurotransmitter Activity

This compound acts primarily as an agonist at glutamate receptors in the central nervous system. Its interaction with these receptors leads to the activation of various signaling pathways essential for synaptic transmission, learning, and memory formation. This neurotransmitter activity is critical for cognitive functions and neuroplasticity.

Role in Metabolism

This amino acid is also involved in several metabolic pathways, including:

- Nitrogen Metabolism : It plays a key role in the synthesis of other amino acids and nitrogenous compounds.

- Energy Production : Participates in the Krebs cycle, contributing to cellular respiration and energy production.

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing its potential therapeutic applications.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties against excitotoxicity, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study found that modulation of glutamate signaling could reduce neuronal damage in animal models of these conditions .

- Antimicrobial Properties : Some derivatives of this compound have shown antimicrobial activity, making them potential candidates for developing new antibiotics. A study demonstrated that modifications to its structure enhanced its efficacy against various bacterial strains .

- Synthesis and Industrial Applications : The compound is synthesized through various methods, including enzymatic conversion and fermentation processes using genetically modified organisms. Its applications extend beyond biological research into industrial uses, such as biodegradable plastics and pharmaceuticals .

Neurodegenerative Disease Model

A case-control study involving animal models demonstrated that administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Activity Assessment

In vitro studies evaluated the antimicrobial properties of derivatives synthesized from this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. How can 2-Amino-4-oxopentanoic acid be detected and quantified in plant metabolite studies?

- Methodological Answer : Utilize ¹H-Nuclear Magnetic Resonance (NMR) spectroscopy combined with Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) to resolve overlapping spectral bands in complex biological matrices. This approach was validated in mung bean germination studies, where this compound was identified as a stable metabolite across germination stages .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to Material Safety Data Sheet (MSDS) guidelines, including the use of personal protective equipment (PPE), proper ventilation, and procedures for spill management. For example, ACETO US, LLC recommends avoiding prolonged skin/eye contact and provides emergency contact protocols .

Q. Where can researchers access authoritative physicochemical data for this compound?

- Methodological Answer : The CRC Handbook of Chemistry and Physics lists critical properties such as molecular weight (entry 384: 5-Amino-4-oxopentanoic acid) and spectral data, serving as a primary reference for characterization .

Q. What role does this compound play in plant metabolism?

- Methodological Answer : In mung beans, ¹H-NMR studies revealed no significant concentration changes during germination, suggesting roles in basal metabolic pathways (e.g., energy homeostasis or stress response) rather than dynamic regulation .

Advanced Research Questions

Q. How can enzyme-substrate interactions involving this compound be experimentally validated?

- Methodological Answer : Engineer chimeric enzymes (e.g., AmDH4 derivatives) and assess catalytic activity via biocatalytic reactions and SDS-PAGE for purity. For example, Arg161 was identified as critical for substrate binding; removal in chimeras led to loss of activity toward this compound .

Q. What strategies resolve contradictions in enzyme activity data when using modified proteins?

- Methodological Answer : Compare wild-type and mutant enzyme kinetics under controlled conditions (pH, temperature). Structural fidelity can be confirmed via circular dichroism (CD) or X-ray crystallography, while activity assays (e.g., HPLC or spectrophotometry) quantify substrate conversion .

Q. How can crystallographic data clarify structural ambiguities in this compound complexes?

- Methodological Answer : Use SHELXL for high-resolution refinement, particularly for twinned crystals or small-molecule complexes. SHELX programs are optimized for resolving hydrogen-bonding networks and electron density maps, as demonstrated in small-molecule crystallography .

Q. What experimental designs mitigate low sensitivity in NMR-based metabolite tracking?

- Methodological Answer : Apply selectivity constraints in MCR-ALS iterations to reduce rotational ambiguity. Preprocessing steps (e.g., bucketing or baseline correction) enhance signal-to-noise ratios, enabling accurate quantification in complex biological extracts .

Q. How do structural modifications of this compound influence its metabolic stability?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., ¹³C or ¹⁵N) and track their turnover using stable isotope-resolved metabolomics (SIRM) . Coupled with LC-MS, this reveals degradation pathways and enzyme specificity .

Q. Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies in metabolite concentration data across studies?

- Methodological Answer : Standardize extraction protocols (e.g., quenching methods in metabolomics) and validate findings with orthogonal techniques (e.g., GC-MS vs. NMR). For this compound, inconsistencies may arise from sample preparation or instrument sensitivity .

Q. What computational tools support the integration of this compound into metabolic network models?

- Methodological Answer : Use platforms like COBRA Toolbox or MetaboAnalyst to map metabolite interactions. Isotopic tracing and flux balance analysis (FBA) can predict its role in pathways like the TCA cycle or amino acid biosynthesis .

Q. Experimental Design

Q. How to optimize experimental conditions for studying this compound in enzymatic assays?

- Methodological Answer : Conduct Design of Experiments (DoE) to test variables (pH, temperature, cofactors). For AmDH4, activity toward this compound was temperature-dependent, with optimal conversion at 50°C .

Q. What are the limitations of using MCR-ALS for NMR data analysis?

- Methodological Answer : MCR-ALS requires prior knowledge of component spectra and may fail with highly overlapping signals. Complement it with 2D NMR (e.g., HSQC, TOCSY) for unambiguous peak assignment .

Q. Tables for Key Methodological Comparisons

Properties

IUPAC Name |

2-amino-4-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCHWTCTBHQQDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.